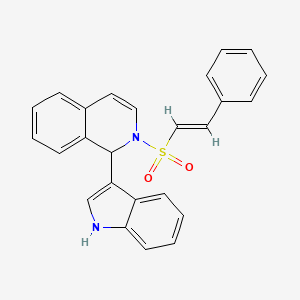

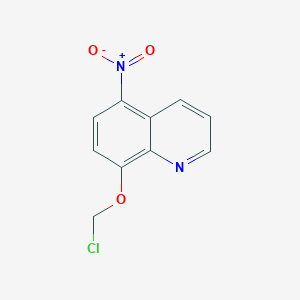

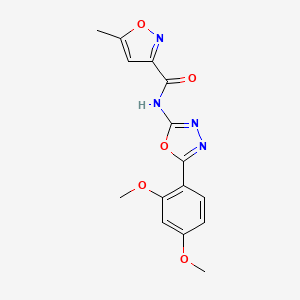

![molecular formula C15H18N4O B2860358 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide CAS No. 1795401-25-0](/img/structure/B2860358.png)

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified as potent ligands for numerous receptors . They are considered “privileged structures” in medicinal chemistry, acting as therapeutic agents or their precursors .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For instance, in the case of products 9.40 and 9.42, the corresponding Cbz-protected piperazinones 4 were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product 9 with a mono-Boc-protected linker .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include cyclization and hydrogenation . Cyclization is a reaction that forms a ring structure, while hydrogenation is a reaction that adds hydrogen to a molecule .Applications De Recherche Scientifique

Lead-like Compound Design

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide, due to its non-flat, bicyclic heterocyclic structure, is considered a privileged motif for lead-like compound design in drug discovery. Such compounds have been utilized as scaffolds for developing novel anti-diabetes drug leads, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Antimicrobial Activity

Compounds based on [1,2,4]triazolo[4,3-a]pyridine cores have been synthesized and found to possess potent antimicrobial activities. These compounds, through various synthetic methods, have been shown to be effective against a range of microorganisms, indicating their potential as antimicrobial agents (Prakash et al., 2011).

Pharmaceutical Synthesis

The molecule has been used in the efficient synthesis of triazolopyridines, a family of compounds with significant pharmaceutical applications. The synthesis process, which includes the use of chlorinated agents under mild conditions, highlights the chemical versatility and importance of such compounds in pharmaceutical research (El-Kurdi et al., 2021).

Electroluminescent Properties

This compound has been instrumental in the development of bipolar red host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Its structure, which enhances electron transport, has contributed to significant improvements in electroluminescent performance and efficiency (Kang et al., 2017).

5-HT2 Antagonist Activity

Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been explored for their 5-HT2 antagonist activity, indicating their potential application in the treatment of neurological and psychiatric disorders associated with glutamate dysfunction (Watanabe et al., 1992).

Orientations Futures

The future directions for “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” and related compounds may involve further exploration of their medicinal chemistry potential . There may also be a focus on decreasing the content of potential genotoxic impurities in the final drug product .

Propriétés

IUPAC Name |

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJUJLYSBRDHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

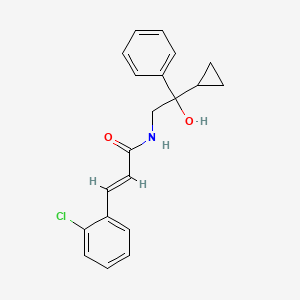

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)

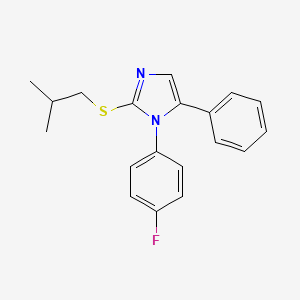

![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)

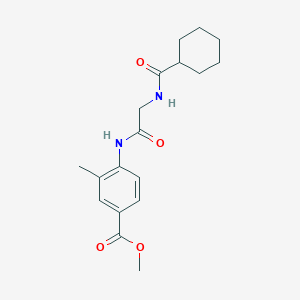

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)